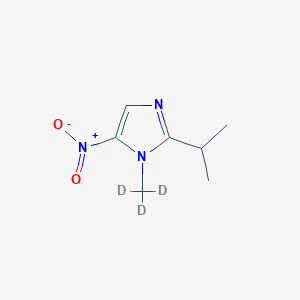

Ipronidazole-d3

Overview

Description

Ipronidazole-d3 (INZ-d3) is an important tool for scientists in the fields of biochemistry, physiology, and pharmacology. It is a stable isotope-labeled compound that can be used to study metabolic processes and drug-target interactions. INZ-d3 is also used to investigate the pharmacokinetics and pharmacodynamics of drugs in vivo.

Scientific Research Applications

Environmental Hormone Detection

Ipronidazole-d3 plays a crucial role in the development of immunoassays for detecting environmental hormones, also known as endocrine-disrupting chemicals (EDCs). These compounds, produced by human activities and environmental pollution, can disrupt physiological metabolism and reproductive development in wildlife and humans . The specificity and sensitivity of immunoassays using Ipronidazole-d3 allow for the rapid detection of these hormones in food and the environment, contributing significantly to public health and safety.

Antibody Production

In the field of antibody production, Ipronidazole-d3 is used to create internal standards that ensure the accuracy of immunoassays . These standards are vital for the development of monoclonal and polyclonal antibodies, which are essential tools in biomedical research for disease diagnosis and therapeutic interventions.

Immunoassay Development

Ipronidazole-d3 is integral to the development of immunoassays, particularly in enhancing their performance . Immunoassays are widely used for the qualitative and quantitative analysis of biological substances. The use of Ipronidazole-d3 helps in achieving high-throughput screening, which is beneficial for clinical diagnostics and pharmaceutical research.

Agricultural Applications

In agriculture, Ipronidazole-d3 is utilized for the detection of nitroimidazoles and their metabolites in livestock and poultry products . This ensures the safety and compliance of food products with regulatory standards, safeguarding consumer health against the intake of residual antibiotics.

Food Safety

Ipronidazole-d3 serves as a reference standard in the analysis of food samples to detect the presence of veterinary drug residues . Its role in ensuring the safety of food products is critical in preventing the spread of antibiotic-resistant bacteria and protecting public health.

Environmental Pollution Monitoring

The compound is also used in the monitoring of water pollution, aiding in the detection of trace contaminants that pose threats to water quality and public health . By providing accurate and sensitive measurement capabilities, Ipronidazole-d3 contributes to the sustainability of water resources and the environment.

Pharmaceutical Research

In pharmaceutical research, Ipronidazole-d3 is employed as an internal standard for the quantification of ipronidazole by chromatographic methods . This application is essential for the development of new drugs and the improvement of existing therapeutic agents.

Toxicology

Lastly, Ipronidazole-d3 is used in toxicological studies to understand the metabolism and excretion of ipronidazole in organisms . This research is fundamental in assessing the potential risks and establishing safe exposure levels for medications and chemicals.

Mechanism of Action

Target of Action

Ipronidazole-d3 is a nitroimidazole antiprotozoal agent . It is primarily targeted against protozoan parasites, such as H. meleagridis . These parasites are the primary targets of Ipronidazole-d3 and play a crucial role in causing diseases in animals .

Mode of Action

As a nitroimidazole antiprotozoal agent, it is likely to work by inhibiting the nucleic acid synthesis of the protozoan parasites, thereby disrupting their dna structure and leading to their death .

Biochemical Pathways

Nitroimidazoles, the class of compounds to which ipronidazole-d3 belongs, are known to interfere with the dna synthesis of protozoan parasites, disrupting their growth and survival .

Pharmacokinetics

It is known that ipronidazole-d3 is intended for use as an internal standard for the quantification of ipronidazole

Result of Action

The primary result of Ipronidazole-d3’s action is the reduction of mortality in animals infected with certain protozoan parasites . For example, dietary administration of ipronidazole reduces H. meleagridis-induced mortality in young turkeys .

properties

IUPAC Name |

5-nitro-2-propan-2-yl-1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583597 | |

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipronidazole-d3 | |

CAS RN |

1015855-83-0 | |

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015855-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

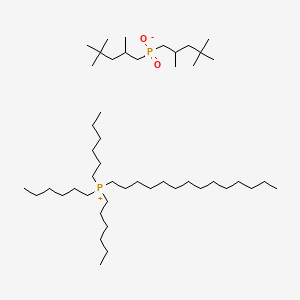

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

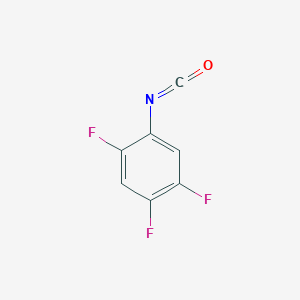

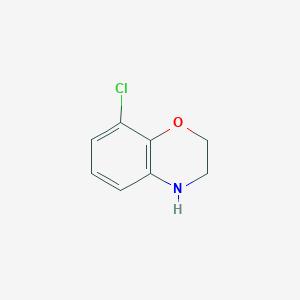

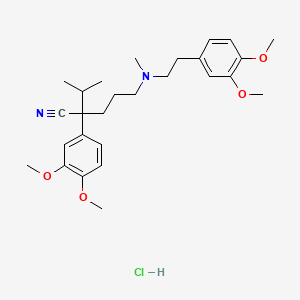

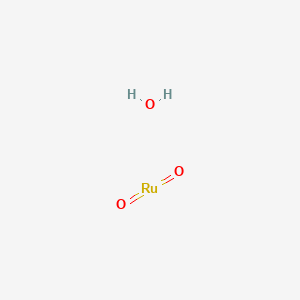

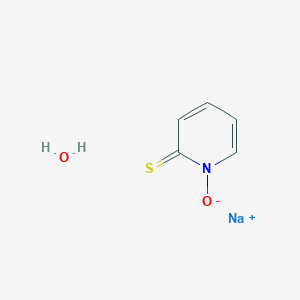

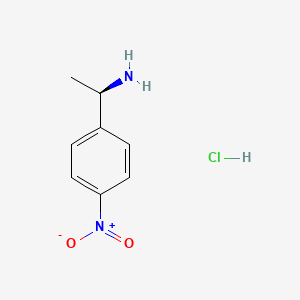

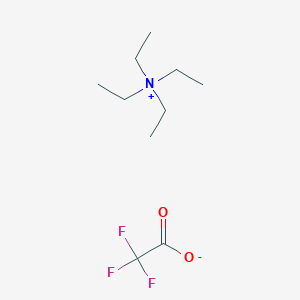

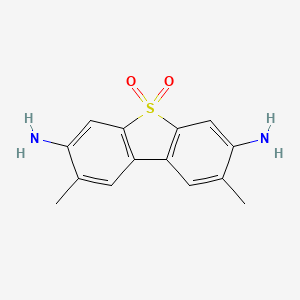

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.